molecular formula C10H17N3 B13063507 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine

1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13063507
M. Wt: 179.26 g/mol
InChI Key: XRQYHFQFSCZTNU-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine (CAS: 1341156-12-4) is a pyrazole derivative featuring a 4-methylcyclohexyl substituent at the N1 position and an amine group at the C3 position of the pyrazole ring. Its molecular formula is C₁₀H₁₇N₃, with a molecular weight of 179.26 g/mol .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(4-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h6-9H,2-5H2,1H3,(H2,11,12)

InChI Key

XRQYHFQFSCZTNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methylcyclohexylamine with a suitable pyrazole derivative

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the cyclohexyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position of the pyrazole ring significantly influences molecular properties. Key analogs and their characteristics include:

Compound Name Substituent (N1) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl Higher (exact value N/A) Enhanced lipophilicity for therapeutic transport
1-(tert-Butyl)-1H-pyrazol-3-amine tert-Butyl 139.21 Intermediate for thiourea/carbothioamide synthesis
1-(4-Methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-5-amine 4-Methoxyphenyl/p-tolyl 294.35 No explicit applications reported
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine Methylcyclopentylmethyl 193.29 Structural complexity for specialized applications
1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine 4-Methylcyclohexyl 179.26 Moderate lipophilicity; potential for drug design

Key Observations :

  • Adamantyl derivatives (e.g., 1-(adamantan-1-yl)-1H-pyrazol-3-amine) exhibit superior lipophilicity, which is advantageous for crossing biological membranes .
  • tert-Butyl analogs are synthetically versatile, serving as intermediates for antimicrobial agents .
  • The 4-methylcyclohexyl group in the target compound balances steric bulk and lipophilicity, making it a candidate for medicinal chemistry optimization .

Stability and Reactivity

  • Bulky substituents (e.g., adamantyl, 4-methylcyclohexyl) sterically hinder reactions at the N1 position, improving stability under physiological conditions .
  • Chloro and nitro derivatives (e.g., ) are more reactive toward nucleophilic substitution, useful for further functionalization.

Biological Activity

1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C11H16N2C_{11}H_{16}N_2, with a molecular weight of approximately 193.29 g/mol. It features a pyrazole ring, characterized by two adjacent nitrogen atoms, and is substituted with a 4-methylcyclohexyl group at the first position. This specific substitution pattern may influence its biological properties significantly.

Synthesis

The synthesis of 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions, which can include:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to cyclize the precursor compounds.
  • Substitution Reactions : Introducing the 4-methylcyclohexyl group through nucleophilic substitution techniques.

Biological Activity

Antimicrobial Activity : Research indicates that pyrazole derivatives, including 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine, exhibit antimicrobial properties against various bacterial and fungal strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects : Studies have shown that pyrazole compounds can modulate inflammatory responses. The specific mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Antiviral Potential : Similar compounds in the pyrazole family have been investigated for their antiviral activities, particularly against HIV-1. The structure–activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antiviral efficacy .

The biological effects of 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine are believed to arise from its interaction with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to altered cellular processes. For instance, it may inhibit enzymes involved in inflammation or microbial growth .

Comparative Analysis

To better understand the unique properties of 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine, a comparison with similar compounds is essential:

Compound NameCAS NumberUnique Features
4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine1343251-54-6Contains an additional methyl group on the pyrazole ring.
4-Chloro-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine1851001-77-8Contains a chlorine substituent that may enhance reactivity.
1-(Cyclohexyl)-4-methylpyrazol-3-amine64749477Lacks the methyl group on the nitrogen, affecting polarity and solubility.

This table highlights how structural variations can influence biological activity and pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have focused on expanding the understanding of pyrazole derivatives' biological activities through various assays:

In Vitro Studies : A study screening a library of pyrazole-based compounds identified several candidates with significant inhibitory effects against HIV replication in cell cultures . These findings underscore the potential for further development into therapeutic agents.

Structure–Activity Relationship (SAR) : The SAR analysis has revealed that specific modifications to the pyrazole structure can enhance activity while minimizing toxicity. For example, compounds with particular substituents showed improved selectivity for their biological targets .

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